molecular formula C25H17ClN2OS B12012768 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone CAS No. 556821-36-4

3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone

Cat. No.: B12012768
CAS No.: 556821-36-4
M. Wt: 428.9 g/mol
InChI Key: FHKWDYPDRXTRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a 4-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Naphthylmethylthio Group: This is typically done through a nucleophilic substitution reaction where the naphthylmethylthio group is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core or the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, compounds in the quinazolinone family are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would require further experimental validation.

Medicine

In medicine, similar compounds have been explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects. Detailed studies are needed to confirm the medical applications of this compound.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties can be harnessed for various applications, depending on their specific activities and interactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone would depend on its specific interactions with molecular targets. Typically, quinazolinones may inhibit enzymes or interact with receptors, leading to changes in cellular processes. Detailed mechanistic studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylquinazolinone: Lacks the naphthylmethylthio group.

    Naphthylmethylthioquinazolinone: Lacks the chlorophenyl group.

    Quinazolinone Derivatives: Various derivatives with different substituents on the quinazolinone core.

Uniqueness

3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is unique due to the presence of both the 4-chlorophenyl and naphthylmethylthio groups. This combination of substituents may confer distinct chemical and biological properties, making it a compound of interest for further study.

Properties

CAS No.

556821-36-4

Molecular Formula

C25H17ClN2OS

Molecular Weight

428.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C25H17ClN2OS/c26-19-12-14-20(15-13-19)28-24(29)22-10-3-4-11-23(22)27-25(28)30-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-15H,16H2

InChI Key

FHKWDYPDRXTRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.